molecular formula C11H10ClNO2 B2457571 2-Chloro-5,7-dimethoxyquinoline CAS No. 79249-32-4

2-Chloro-5,7-dimethoxyquinoline

Cat. No. B2457571
CAS RN: 79249-32-4
M. Wt: 223.66
InChI Key: QXNBZDNWUYWVMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5,7-dimethoxyquinoline and its derivatives often involves peptide coupling reactions . The parent compound and new quinoline derivatives are prepared from the corresponding quinoline hydrazones and substituted carboxylic acids . Further modification of the parent compound can be achieved by replacement of the quinoline moiety with other aromatic systems .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5,7-dimethoxyquinoline is C11H10ClNO2. Its InChI code is 1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

2-Chloro-5,7-dimethoxyquinoline is a powder with a molecular weight of 251.67 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • The sonochemical dehalogenation of 2,4-dichloroquinoline, including derivatives like 5,7-dimethoxy-2,4-dichloroquinoline, is a key synthetic approach in the preparation of dimethoxyquinolines. These compounds are challenging to produce via traditional methods like the Skraup reaction. The study also presents detailed NMR chemical shift assignments for these compounds (Osborne & Warmsley, 1994).
  • Electrodimerization of quinoline derivatives, including 5,7-dichloro-8-hydroxyquinoline, in basic media has been explored, revealing the dimerization of radicals formed in charge transfer steps, typical of quinoline derivatives (Claret et al., 1987).

Applications in Catalysis and Material Science

  • Chiral Pt(II)/Pd(II) pincer complexes, involving derivatives like (5,7)-dimethoxyquinolines, have been synthesized and used in catalytic asymmetric aldol and silylcyanation reactions. These compounds demonstrate significant potential in asymmetric catalysis (Yoon et al., 2006).
  • The demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde and its derivatives, including 2-chloro-7-methoxyquinoline-3-carbaldehyde, has been investigated. This study provides insight into the influence of substituents on the demethylation process, crucial for material science and organic synthesis applications (Belferdi et al., 2016).

Pharmaceutical and Biological Research

  • Research on 2-chloroquinoline incorporated pyrazoline derivatives, including their antimicrobial activity against various bacterial and fungal strains, highlights the potential of these compounds in pharmaceutical applications (Bawa et al., 2009).
  • A study on the synthesis and evaluation of quinoline derivatives for their immunosuppressive activity suggests the potential of these compounds, including 5,7-dimethoxyquinolin-4-yl derivatives, in developing new immunosuppressive drugs (Liu et al., 2009).
  • Platinum(II) complexes with 5,7-dichloro-8-quinolinol and related compounds have been studied for their anticancer potential, providing insights into the development of new cancer therapies (Živković et al., 2018).

Environmental and Analytical Applications

  • The characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrates its potential as a chemosensor for cadmium, highlighting applications in environmental monitoring and analytical chemistry (Prodi et al., 2001).

Safety and Hazards

The safety information for 2-Chloro-5,7-dimethoxyquinoline includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and specific instructions in case of contact with skin or eyes, or if swallowed .

properties

IUPAC Name

2-chloro-5,7-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNBZDNWUYWVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=N2)Cl)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79249-32-4
Record name 2-chloro-5,7-dimethoxyquinoline
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